

Spectroscopic Profile of 3-Aminotetrahydro-1,3-oxazin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminotetrahydro-1,3-oxazin-2-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of **3-Aminotetrahydro-1,3-oxazin-2-one** (CAS No. 54924-47-9). While specific experimental spectra for this compound are not widely available in published literature, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous structures. The guide includes predicted data for Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS), organized for clarity and comparative analysis. Detailed, standardized experimental protocols for obtaining such spectra are also provided, along with a workflow diagram for structural elucidation. This document serves as a foundational resource for researchers working with this and related heterocyclic compounds.

Introduction

3-Aminotetrahydro-1,3-oxazin-2-one is a heterocyclic organic compound with the molecular formula $\text{C}_4\text{H}_8\text{N}_2\text{O}_2$ and a molecular weight of 116.12 g/mol ^{[1][2]} Its structure features a six-membered tetrahydro-1,3-oxazine ring containing a cyclic carbamate (ureidic) functional group, with an amino substituent at the 3-position. Compounds containing the 1,3-oxazine core are of significant interest in medicinal chemistry due to their diverse biological activities, which can include applications as antitumor, antibacterial, and antiviral agents ^{[3][4][5]} An accurate

understanding of the spectroscopic properties of **3-Aminotetrahydro-1,3-oxazin-2-one** is crucial for its identification, characterization, and quality control in synthetic and drug development workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Aminotetrahydro-1,3-oxazin-2-one**. These predictions are derived from the analysis of its functional groups and structural features.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by the vibrational modes of its key functional groups: the N-H bonds of the primary amine and the C=O bond of the cyclic carbamate.

Table 1: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
3400 - 3250	Medium, Doublet	N-H asymmetric and symmetric stretching (primary amine)
2960 - 2850	Medium	C-H stretching (aliphatic CH ₂)
1700 - 1670	Strong	C=O stretching (cyclic carbamate/urea)
1650 - 1580	Medium	N-H bending (scissoring)
1470 - 1430	Medium	CH ₂ bending (scissoring)
1260 - 1200	Strong	C-N stretching
1150 - 1050	Strong	C-O-C asymmetric stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are predicted relative to tetramethylsilane (TMS).

Table 2: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.2 - 4.0	Triplet	2H	O-CH ₂ -CH ₂ (Position 6)
~ 3.6 - 3.4	Triplet	2H	N-CH ₂ -CH ₂ (Position 4)
~ 3.5 - 3.0	Broad Singlet	2H	NH ₂
~ 2.2 - 2.0	Multiplet	2H	CH ₂ -CH ₂ -CH ₂ (Position 5)

Table 3: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 158 - 155	C=O (Carbonyl, Position 2)
~ 68 - 65	O-CH ₂ (Position 6)
~ 45 - 40	N-CH ₂ (Position 4)
~ 25 - 20	CH ₂ -CH ₂ -CH ₂ (Position 5)

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to yield a molecular ion peak and characteristic fragment ions resulting from the cleavage of the heterocyclic ring.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio	Ion	Predicted Fragmentation Pathway
116	$[M]^{+\bullet}$	Molecular Ion ($C_4H_8N_2O_2$)
100	$[M - NH_2]^+$	Loss of the amino group
87	$[M - C_2H_5]^+$	Loss of an ethyl group from ring cleavage
72	$[M - C_2H_4O]^+$	Loss of ethylene oxide from ring cleavage
56	$[C_3H_6N]^+$	Fragment from ring cleavage
44	$[C_2H_6N]^+$	Fragment containing the amino group

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are standardized for the analysis of solid organic compounds like **3-Aminotetrahydro-1,3-oxazin-2-one**.

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or Thin Solid Film.
- Sample Preparation (Thin Film Method):
 - Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[\[6\]](#)
 - Deposit a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[6\]](#)
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[\[6\]](#)
- Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a range of 4000 to 400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Process the resulting data by performing a background subtraction and converting the raw interferogram to a spectrum via Fourier Transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique: ^1H and ^{13}C NMR Spectroscopy.
- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample for ^1H NMR or 20-50 mg for ^{13}C NMR.[\[7\]](#)
 - Transfer the sample into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , or D_2O). The choice of solvent is critical as the N-H protons may be exchangeable in protic solvents like D_2O .[\[7\]](#)
 - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 - Filter the solution if any particulate matter is present to avoid compromising spectral quality.[\[7\]](#)
 - Transfer the clear solution into a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing unless referencing to the residual solvent peak is intended.[\[7\]](#)[\[8\]](#)
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.

- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to optimize its homogeneity across the sample, aiming for sharp, symmetrical peaks.
- Acquire the ^1H spectrum, typically using a single pulse experiment.
- For ^{13}C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets.
- Process the data by applying Fourier Transform, phase correction, and baseline correction.

Mass Spectrometry (MS)

- Technique: Electron Impact Mass Spectrometry (EI-MS).
- Sample Introduction:
 - The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.[\[9\]](#)
 - For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the probe's tip.
- Ionization and Analysis:
 - The sample is vaporized under high vacuum in the ion source.[\[10\]](#)
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($\text{M}^{+\bullet}$).[\[9\]](#)[\[11\]](#)
 - The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[\[10\]](#)
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[\[9\]](#)

- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a synthesized organic compound.

Caption: Workflow for Spectroscopic Characterization.

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